3-(2-Methoxyethyl)-1H-pyrazol-5-amine
Overview
Description
3-(2-Methoxyethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine typically involves the reaction of 2-methoxyethylamine with a suitable pyrazole precursor. One common method is the cyclization reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as production volume, cost efficiency, and safety considerations. Process optimization techniques, such as reaction monitoring and control, are employed to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methoxyethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions . These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.
Coupling Reactions: : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often employed to form carbon-carbon bonds.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxidized forms, reduced forms, and substituted derivatives . These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
Scientific Research Applications
3-(2-Methoxyethyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex organic compounds.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-Methoxyethyl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(2-Methoxyethyl)-1H-pyrazol-5-amine is structurally similar to other pyrazole derivatives, such as 3-(2-hydroxyethyl)-1H-pyrazol-5-amine and 3-(2-ethoxyethyl)-1H-pyrazol-5-amine . These compounds share the pyrazole core but differ in the substituent attached to the ethyl group. The presence of the methoxy group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
List of Similar Compounds
3-(2-Hydroxyethyl)-1H-pyrazol-5-amine
3-(2-Ethoxyethyl)-1H-pyrazol-5-amine
3-(2-Propoxyethyl)-1H-pyrazol-5-amine
3-(2-Butoxyethyl)-1H-pyrazol-5-amine
Properties
IUPAC Name |
5-(2-methoxyethyl)-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-10-3-2-5-4-6(7)9-8-5/h4H,2-3H2,1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHBTNMXVORUNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655495 | |
Record name | 5-(2-Methoxyethyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187058-44-1 | |
Record name | 5-(2-Methoxyethyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.